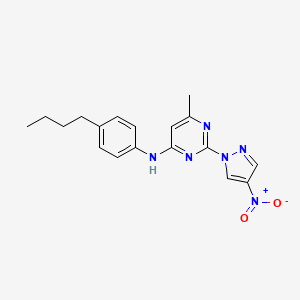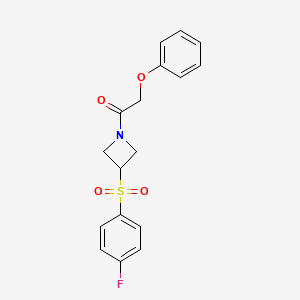
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains an azetidine ring (a four-membered cyclic amine), a sulfonyl group attached to a fluorophenyl group, and a phenoxyethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the phenoxyethanone group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfonyl group, the fluorophenyl group, and the phenoxyethanone group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the azetidine ring might undergo ring-opening reactions, the sulfonyl group could participate in substitution reactions, and the phenoxyethanone group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings might increase its solubility in polar solvents .Scientific Research Applications
Monoacylglycerol Lipase (MAGL) Inhibition
JNJ-42226314 is a reversible and highly selective inhibitor of MAGL , a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) . By inhibiting MAGL, it elevates 2-AG levels, which in turn activates cannabinoid receptors (CB1 and CB2). These receptors play essential roles in mood regulation, appetite, pain modulation, and inflammation .
Neuropathic Pain Management
In animal models, JNJ-42226314 demonstrated antinociceptive efficacy in both inflammatory and neuropathic pain conditions. It effectively reduced hypersensitivity induced by complete Freund’s adjuvant and chronic constriction injury. Notably, at a lower dose (3 mg/kg), it provided neuropathic antinociception without adverse effects on hippocampal synaptic function or sleep patterns .
CB1 Receptor Modulation
By increasing 2-AG levels, JNJ-42226314 indirectly occupies CB1 receptors in rodent brains. CB1 receptor activation has been associated with positive effects on mood and appetite regulation .
Norepinephrine Modulation
JNJ-42226314 raised norepinephrine levels in the cortex, suggesting potential implications for neurotransmitter balance and related disorders .
Conformational Restriction Strategy
The compound’s 3-aryl-azetidine moiety offers a novel structural feature. Conformational restriction strategies, such as this, can lead to improved drug design and efficacy .
Heterocyclic Amino Acid Derivatives
JNJ-42226314 belongs to a class of heterocyclic amino acid derivatives containing azetidine and oxetane rings. These compounds are of interest for their physicochemical and metabolic properties .
Future Directions
properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-6-8-15(9-7-13)24(21,22)16-10-19(11-16)17(20)12-23-14-4-2-1-3-5-14/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSMROHRLCORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2842322.png)
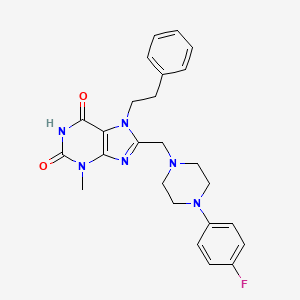

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2842326.png)
![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)
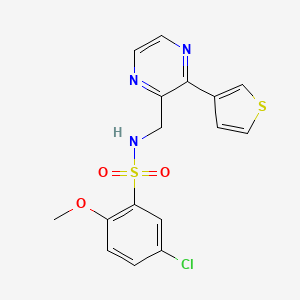

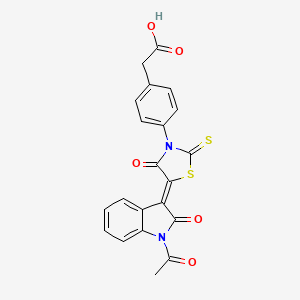
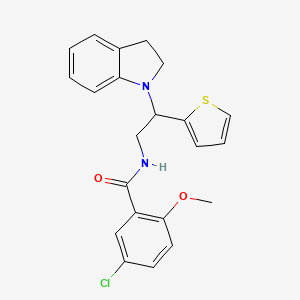
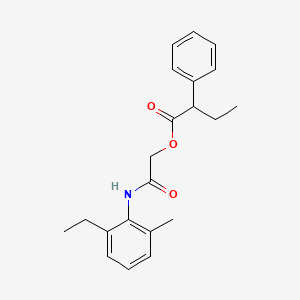

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)
![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
